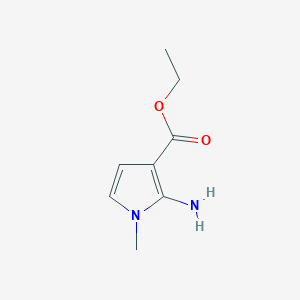

Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate

Übersicht

Beschreibung

Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate (CAS: 108290-89-7) is a substituted pyrrole derivative with a molecular formula of C₈H₁₁N₂O₂ and a molecular weight of 167.19 g/mol . This compound features a pyrrole ring substituted with an amino group at position 2, a methyl group at position 1, and an ethoxycarbonyl moiety at position 3. Key physicochemical properties include a boiling point of 360.5±22.0 °C, density of 1.2±0.1 g/cm³, and moderate solubility in polar organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-methylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields compared to batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in oxidation, reduction, and substitution reactions makes it valuable for creating more complex molecular structures. For example:

- Oxidation : Can be oxidized to form pyrrole-3-carboxylic acid derivatives.

- Reduction : Capable of being reduced to amine derivatives.

- Substitution : The amino group can engage in nucleophilic substitution reactions with various reagents .

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of pyrrole compounds can inhibit the growth of bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, warranting further exploration .

Medicine

Ongoing research is focused on its potential as a pharmaceutical intermediate. The compound's structural features make it suitable for modifications that could lead to new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Industrial Applications

In the industrial sector, this compound is utilized in:

- The production of dyes and pigments.

- As a precursor for various chemical syntheses in agrochemicals and pharmaceuticals .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains. The results indicated that modifications to the pyrrole structure could enhance efficacy against resistant strains.

Case Study 2: Anticancer Research

In vitro assays were conducted using human carcinoma cell lines (A431, A549). Compounds derived from this compound showed varying degrees of cytotoxicity, suggesting potential pathways for developing new anticancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| Ethyl 2-methyl-1H-pyrrole-3-carboxylate | 0.93 | Basic pyrrole structure |

| Methyl 2-amino-1H-pyrrole-3-carboxylate | 0.90 | Lacks ethyl group; different reactivity |

| Ethyl 5-formyl-2,4-dimethylpyrrole | 0.90 | Contains a formyl group |

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs .

Wirkmechanismus

The mechanism of action of ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrrole Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate, highlighting differences in substituents, molecular weights, and biological or synthetic relevance:

Key Observations :

- Amino vs. Methyl Groups: The amino group at position 2 in the target compound enhances hydrogen-bonding capacity compared to methyl-substituted analogues (e.g., ethyl 2-methyl-1H-pyrrole-3-carboxylate) . This difference may influence solubility and receptor-binding interactions.

- Electron-Withdrawing Groups: Derivatives like ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate incorporate cyano groups, which increase electron density and reactivity, making them suitable for nucleophilic substitutions .

Biologische Aktivität

Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate (C8H12N2O2) is a heterocyclic compound belonging to the pyrrole family, known for its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications based on recent research findings.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies suggest that this compound has potential effectiveness against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary investigations have indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). These activities are significant in the context of neurodegenerative diseases, where AChE inhibitors are commonly used to enhance cognitive function .

The biological effects of this compound are attributed to its interactions with various biochemical pathways. It is believed to bind to specific receptors or enzymes, altering their activity and leading to diverse biological effects. For instance, its inhibition of AChE may enhance acetylcholine levels in synaptic clefts, which is crucial for neurotransmission.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Q & A

Basic Question: What synthetic routes are commonly employed to synthesize Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The compound is typically synthesized via cyclization or coupling reactions. For example, in related pyrrole carboxylate syntheses, azirine intermediates or acyl chlorides are used as starting materials (e.g., coupling with isoquinolinecarbonyl chloride in ). Optimization strategies include:

- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Temperature Control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent Systems : Polar aprotic solvents like DMF or THF improve solubility of intermediates ().

- Yield Improvement : Reagent stoichiometry adjustments (e.g., 1.2–1.5 eq. of acyl chloride) and extended reaction times (12–24 hrs) can improve yields beyond 40–60% .

Table 1: Representative Synthetic Conditions

| Starting Material | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl 3-methylpyrrole-2-carboxylate | 8-Isoquinolinecarbonyl chloride | 45% | |

| Azirine intermediates | Cu(I) catalysis, 70°C | 48% |

Advanced Question: How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) during structural confirmation?

Methodological Answer:

Discrepancies in spectral data (e.g., anomalous NMR peaks) require multi-technique validation:

- X-ray Crystallography : Definitive structural confirmation via programs like SHELXL or WinGX ( ). For example, SHELX refinement can resolve ambiguities in substituent positioning .

- 2D NMR Techniques : Use HSQC or NOESY to assign proton-carbon correlations and confirm spatial arrangements ().

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify misassignments .

Basic Question: What are the standard analytical techniques for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : and NMR for functional group identification (e.g., ester carbonyl at δ ~161 ppm in ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ = 260.1287 in ).

- Melting Point Analysis : Assess purity (e.g., 103–105°C in ).

- IR Spectroscopy : Detect NH/OH stretches (if present) and carbonyl vibrations.

Table 2: Analytical Data Comparison

| Technique | Key Peaks/Data | Utility | Reference |

|---|---|---|---|

| NMR | δ 4.34 ppm (ester –CH₂CH₃) | Confirms ethyl ester moiety | |

| HRMS | m/z 260.1287 [M+H]+ | Verifies molecular weight |

Advanced Question: What strategies enable regioselective functionalization of the pyrrole ring at specific positions (e.g., C-4 vs. C-5)?

Methodological Answer:

Regioselectivity is influenced by:

- Directing Groups : Electron-withdrawing groups (e.g., esters) at C-3 direct electrophilic substitution to C-4 ().

- Protection/Deprotection : Use of Boc or Fmoc groups to block reactive NH sites, enabling selective coupling at C-4 (e.g., ).

- Metal-Mediated Coupling : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at sterically accessible positions .

Advanced Question: How can computational tools aid in predicting the reactivity or stability of this compound under varying experimental conditions?

Methodological Answer:

- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic attack sites) and thermal stability (ΔG of decomposition).

- Molecular Dynamics (MD) : Simulate solvation effects in different solvents (e.g., stability in DMSO vs. MeOH) .

- Software Integration : Programs like Gaussian or ORCA interface with crystallography tools (e.g., WinGX) to validate experimental geometries .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (no acute toxicity reported, but precaution advised; ).

- PPE : Gloves and lab coats to prevent skin contact (irritation risk; ).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced Question: How can researchers address challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., EtOH/water) to induce slow crystallization.

- Temperature Gradients : Gradual cooling from 50°C to RT enhances crystal growth.

- Additives : Use of seed crystals or ionic liquids to stabilize nucleation .

Advanced Question: What methodologies validate the purity of derivatives in high-throughput synthesis without full characterization?

Methodological Answer:

- LC-MS Screening : Rapid purity assessment via retention time and mass signals (e.g., uses ESIMS for initial validation).

- TLC with Staining : Fluorescent indicators (e.g., ninhydrin for amines) identify impurities.

- HPLC-DAD : Quantify purity >95% before scaling reactions .

Eigenschaften

IUPAC Name |

ethyl 2-amino-1-methylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-5-10(2)7(6)9/h4-5H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMBOTSRHVTKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.